molecular formula C11H16O2S B12545167 4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL CAS No. 671223-81-7

4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL

Cat. No.: B12545167
CAS No.: 671223-81-7
M. Wt: 212.31 g/mol
InChI Key: DRSXFMUSDIJHBH-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL is an organic compound that features a methoxyphenyl group attached to a butanol backbone via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL typically involves the reaction of 4-methoxyphenylthiol with butan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with butan-2-ol. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize side reactions and facilitate easy separation of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding butanol derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: 4-[(4-Methoxyphenyl)sulfinyl]butan-2-OL, 4-[(4-Methoxyphenyl)sulfonyl]butan-2-OL.

    Reduction: 4-(4-Methoxyphenyl)butan-2-OL.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL exerts its effects depends on its interaction with molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with various receptors and enzymes, modulating their function. The exact pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)butan-2-OL
  • 4-[(4-Methoxyphenyl)sulfinyl]butan-2-OL
  • 4-[(4-Methoxyphenyl)sulfonyl]butan-2-OL

Uniqueness

4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL is unique due to the presence of both a methoxyphenyl group and a sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

671223-81-7

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfanylbutan-2-ol

InChI

InChI=1S/C11H16O2S/c1-9(12)7-8-14-11-5-3-10(13-2)4-6-11/h3-6,9,12H,7-8H2,1-2H3

InChI Key

DRSXFMUSDIJHBH-UHFFFAOYSA-N

Canonical SMILES

CC(CCSC1=CC=C(C=C1)OC)O

Origin of Product

United States

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